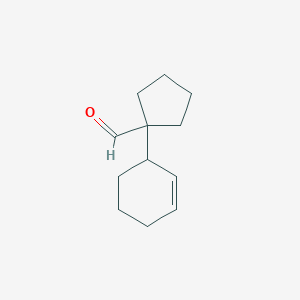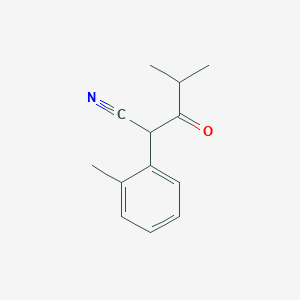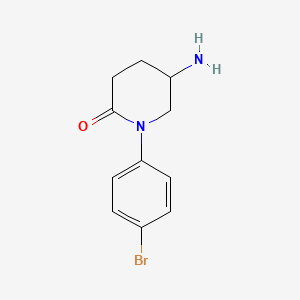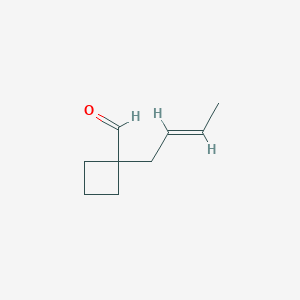![molecular formula C12H19NO3 B13212749 (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13212749.png)
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a chiral amine compound characterized by its unique structural features, including methoxy and methoxyethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the reduction of a corresponding nitro compound, followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced further to form different amine derivatives.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: shares similarities with other chiral amines and phenyl derivatives.
This compound: can be compared to compounds like (1R)-1-[3-methoxy-4-(2-ethoxyethoxy)phenyl]ethan-1-amine and (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]propan-1-amine.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both methoxy and methoxyethoxy groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9H,6-7,13H2,1-3H3/t9-/m1/s1 |
InChI Key |
HHUKOJYUKSTZBZ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OCCOC)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13212672.png)



methanol](/img/structure/B13212693.png)
![Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13212695.png)







